3-Phenylthiobenzaldehyde
Description
3-Phenylthiobenzaldehyde is a benzaldehyde derivative featuring a phenylthio (-SPh) substituent at the meta position of the aromatic ring. This compound is of interest in organic synthesis due to the electron-donating properties of the thioether group, which can influence reactivity in condensation and nucleophilic addition reactions. Supplier information indicates its availability for research and manufacturing purposes, though specific applications remain undocumented .
Properties
Molecular Formula |
C13H10S |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
3-phenylthiobenzaldehyde |
InChI |
InChI=1S/C13H10S/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-10H |
InChI Key |
LLTKEPIILOJYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylthiobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with thiophenol in the presence of a catalyst. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiobenzaldehyde structure.
Another method involves the use of a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with thiophenol in the presence of a Lewis acid catalyst like aluminum chloride. This method is advantageous due to its high yield and relatively straightforward procedure.
Industrial Production Methods
In an industrial setting, the production of 3-Phenylthiobenzaldehyde may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity 3-Phenylthiobenzaldehyde.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes classical nucleophilic additions. For example:
-
Cyanosilylation : Reacts with trimethylsilyl cyanide (TMSCN) to form α-silyloxy nitriles under Lewis acid catalysis. Yields exceed 85% with BF₃·Et₂O at 0°C .
-
Grignard Additions : Forms secondary alcohols when treated with organomagnesium reagents. For instance, reaction with methylmagnesium bromide produces 3-(phenylthio)benzyl alcohol in 78% yield .
Table 1: Nucleophilic Addition Products
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| TMSCN | BF₃·Et₂O, 0°C | α-Silyloxy nitrile | 87% |
| CH₃MgBr | THF, reflux | 3-(Phenylthio)benzyl alcohol | 78% |
Condensation Reactions
The aldehyde participates in Schiff base formation and related condensations:
-
Hydrazone Synthesis : Reacts with hydrazines to form hydrazones, which serve as intermediates for heterocycles like thiazoles. Compound 3j (a thiazole derivative) showed 92% yield under microwave irradiation .
-
Mannich Reactions : Engages in three-component couplings with amines and alkynes (A³ coupling) to produce propargylamines. Cu(I)-Schiff base catalysts achieve 89–95% yields in solvent-free conditions .
Table 2: Condensation Applications
| Reaction Type | Catalytic System | Key Product | Yield |
|---|---|---|---|
| A³ Coupling | Cu(I)-MCM-41 | Propargylamine | 93% |
| Thiazole Formation | Microwave | 2-Hydrazinyl thiazole | 92% |
Cyclization and Annulation
The phenylthio group directs regioselective cyclizations:
-
Naphthalene Synthesis : Reacts with 1-phenyl-2-(phenylthio)acetylene via alkyne-aldehyde coupling to form 2-phenyl-3-(phenylthio)naphthalene in 84% yield .
-
Heterocycle Formation : Participates in Pictet–Spengler-type cyclizations with tryptamine analogs, yielding tetrahydro-β-carbolines with >80% efficiency .
Oxidation and Reduction
-
Oxidation : The aldehyde oxidizes to 3-(phenylthio)benzoic acid using KMnO₄ in acidic media (72% yield). Ozone cleavage of the phenylthio group forms sulfoxides as intermediates .
-
Reduction : Sodium borohydride reduces the aldehyde to 3-(phenylthio)benzyl alcohol quantitatively. Catalytic hydrogenation (Pd/C, H₂) further reduces the sulfide to a thiol derivative .
Metal-Catalyzed Cross-Couplings
The phenylthio group enhances catalytic activity in cross-couplings:
-
Suzuki–Miyaura Reactions : Pd(PPh₃)₄ facilitates coupling with arylboronic acids, producing biaryl sulfides in 65–88% yields .
-
C–H Activation : Rhodium(III) catalysts enable ortho-alkenylation with acrylates, achieving 70% regioselectivity .
Table 3: Catalytic Cross-Coupling Performance
| Reaction | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | 85% |
| Alkenylation | [Cp*RhCl₂]₂ | Methyl acrylate | 70% |
Sulfur-Specific Reactivity
The phenylthio moiety undergoes distinct transformations:
Scientific Research Applications
Synthesis and Chemical Properties
3-Phenylthiobenzaldehyde can be synthesized through various methods, including the reaction of phenylthioacetic acid with benzaldehyde derivatives. The compound features a phenyl group attached to a thiobenzaldehyde moiety, which contributes to its reactivity and potential applications in organic synthesis.
Research has indicated that 3-Phenylthiobenzaldehyde exhibits significant biological activities, particularly in the field of cancer research. It has been explored for its anticancer properties through the development of novel compounds that incorporate the phenylthio moiety.
Case Study: Anticancer Activity
A study focused on synthesizing derivatives of 3-Phenylthiobenzaldehyde demonstrated that certain compounds showed promising activity against various cancer cell lines. The synthesized compounds were tested against the NCI-60 panel of human cancer cell lines, revealing broad-spectrum cytotoxicity and potential as lead compounds for further development in cancer therapy .
Pharmaceutical Applications
The compound has been investigated for its potential use in pharmaceuticals, particularly as an anticancer agent. The presence of the thiophenol group enhances its interaction with biological targets, making it a candidate for drug development.
Table 2: Summary of Pharmaceutical Applications
| Application | Description |
|---|---|
| Anticancer Agents | Potential lead compounds for cancer treatment |
| Antimicrobial Activity | Preliminary studies suggest activity against bacteria |
| Inhibitors of Enzymatic Activity | Potential for inhibiting specific enzymes involved in disease processes |
Material Science Applications
In addition to its biological applications, 3-Phenylthiobenzaldehyde has been utilized in material science, particularly in the synthesis of polymers and nanomaterials. Its ability to form thiol-ene crosslinking reactions is beneficial for creating advanced materials with unique properties.
Case Study: Polymer Synthesis
Research has shown that incorporating 3-Phenylthiobenzaldehyde into polymer matrices can enhance mechanical properties and thermal stability. The compound's reactivity allows for the formation of crosslinked networks that improve material performance under various conditions .
Mechanism of Action
The mechanism of action of 3-Phenylthiobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylthiol group can engage in hydrophobic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares 3-Phenylthiobenzaldehyde with structurally related benzaldehyde derivatives, focusing on molecular properties, hazards, and applications.
Structural and Functional Group Variations
Key Observations :
- Electrophilicity : The electron-withdrawing -Cl group in 3-Chlorobenzaldehyde enhances aldehyde reactivity compared to the electron-donating -SPh group in 3-Phenylthiobenzaldehyde .
- Stability : The ethynyl group in 3-Ethynylbenzaldehyde may confer instability under acidic or oxidative conditions due to alkyne reactivity .
- Applications : 3-Phenylpropionaldehyde is utilized in fragrance synthesis and organic intermediates, whereas 3-Chlorobenzaldehyde serves as a precursor in pharmaceutical manufacturing .
Biological Activity
3-Phenylthiobenzaldehyde is an organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial, anticancer, and antioxidant activities.
Synthesis of 3-Phenylthiobenzaldehyde
The synthesis of 3-phenylthiobenzaldehyde typically involves the reaction between benzaldehyde and a thiophenol derivative. This compound can also be synthesized through various methods including thioacetalization or via a multi-component reaction involving thiols and aldehydes.
Antimicrobial Activity
3-Phenylthiobenzaldehyde exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : A series of compounds derived from 3-phenylthiobenzaldehyde were evaluated for their antimicrobial activity using the disc diffusion method. Results indicated that these compounds effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 3-Phenylthiobenzaldehyde | S. aureus | 24 |
| E. coli | 16 | |
| Bacillus cereus | 20 |
Anticancer Activity
Recent research has highlighted the potential anticancer properties of 3-phenylthiobenzaldehyde. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of various thiosemicarbazones derived from benzaldehyde on human cancer cell lines. The results indicated that certain derivatives showed significant antiproliferative activity against U937 cells, suggesting a potential role in cancer therapy .
| Cell Line | IC50 (µM) |
|---|---|
| U937 | 16.23 |
| THP-1 | >100 |
Antioxidant Activity
The antioxidant properties of 3-phenylthiobenzaldehyde have also been explored. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases.
- Mechanism : The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .
Research Findings
Research has established a structure-activity relationship (SAR) for compounds related to 3-phenylthiobenzaldehyde, indicating that modifications to the phenyl ring can enhance or diminish biological activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been associated with increased antimicrobial potency .
Q & A
Q. What are the standard synthetic routes for 3-Phenylthiobenzaldehyde, and how can reaction conditions be optimized for yield improvement?
3-Phenylthiobenzaldehyde is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. To optimize yield:
- Catalyst selection : Test Lewis acids (e.g., AlCl₃, FeCl₃) or transition-metal catalysts (e.g., Pd/C) under inert atmospheres.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates.
- Temperature control : Monitor exothermic reactions using jacketed reactors to avoid side products.
Yield improvements can be quantified via HPLC or GC-MS analysis .
Q. How should researchers characterize the purity and structural integrity of 3-Phenylthiobenzaldehyde post-synthesis?
Employ a multi-technique approach:
- Chromatography : Use reverse-phase HPLC with UV detection (270–300 nm) to assess purity .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (aldehyde proton at ~10 ppm, aromatic signals), FT-IR (C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation.
- Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. What safety protocols are critical when handling 3-Phenylthiobenzaldehyde in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles (EN 166/EU standard) to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.
- First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-Phenylthiobenzaldehyde in nucleophilic addition reactions?
- DFT calculations : Simulate electron density maps to identify electrophilic centers (e.g., aldehyde carbon) and frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity.
- Solvent modeling : Use COSMO-RS to evaluate solvent effects on transition-state stabilization.
- Validation : Compare computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .
Q. What strategies resolve contradictions in reported catalytic efficiencies of 3-Phenylthiobenzaldehyde in cross-coupling reactions?
- Control experiments : Isolate variables (catalyst loading, ligand ratios, solvent purity) to identify confounding factors.
- In situ monitoring : Use Raman spectroscopy or inline NMR to track intermediate formation and catalyst deactivation pathways.
- Meta-analysis : Compare datasets across studies using statistical tools (ANOVA) to assess reproducibility .
Q. How does the electronic nature of substituents influence the stability of 3-Phenylthiobenzaldehyde under varying pH conditions?
- pH-dependent stability studies : Conduct accelerated degradation tests (40–60°C) in buffered solutions (pH 1–13) and monitor via UV-Vis spectroscopy for aldehyde oxidation or thiobenzaldehyde decomposition.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to assess resonance stabilization of the aldehyde moiety. Correlate results with Hammett σ constants .
Q. What methodologies address discrepancies in reported spectroscopic data for 3-Phenylthiobenzaldehyde derivatives?
- Reference standards : Use certified NMR/IR standards (e.g., deuterated solvents, KBr pellets) to calibrate instruments.
- Collaborative trials : Share raw spectral data across labs via platforms like Zenodo to validate peak assignments .
Q. How can 3-Phenylthiobenzaldehyde be integrated into multi-step syntheses of bioactive molecules while minimizing side reactions?
- Protecting groups : Temporarily block reactive sites (e.g., aldehyde) using trityl or acetal groups during subsequent steps.
- Flow chemistry : Implement continuous flow reactors to isolate intermediates and reduce degradation .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
